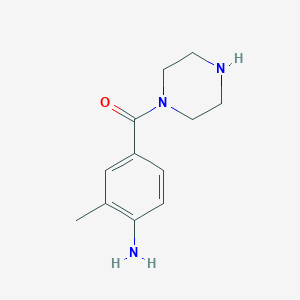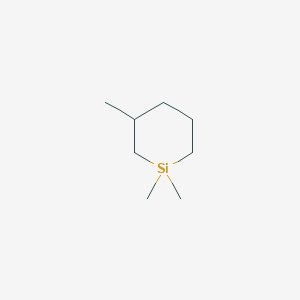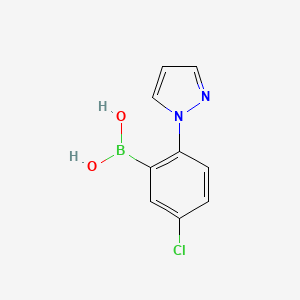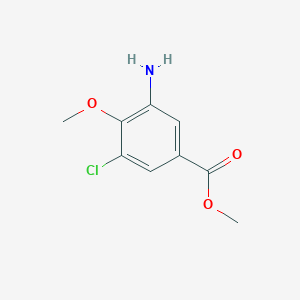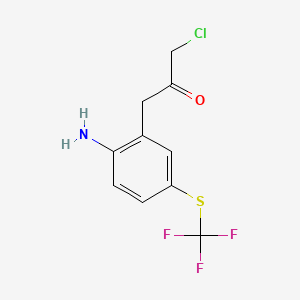
1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylthio group, which is known for its unique electronic properties and its ability to influence the reactivity and stability of the molecule. The presence of the amino group and the chloropropanone moiety further adds to its chemical versatility.
Métodos De Preparación
The synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-(trifluoromethylthio)benzene with 3-chloropropanone under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion .
Análisis De Reacciones Químicas
1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The amino group may also play a role in binding to target proteins, affecting their function and activity .
Comparación Con Compuestos Similares
1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Known for its anticancer properties and biological activity.
Thiazole derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Oxadiazole derivatives: These compounds are studied for their potential therapeutic applications, particularly in cancer treatment.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H9ClF3NOS |
|---|---|
Peso molecular |
283.70 g/mol |
Nombre IUPAC |
1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-5-7(16)3-6-4-8(1-2-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2 |
Clave InChI |
CJIJPEDEAJVYIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


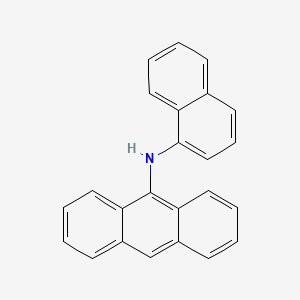
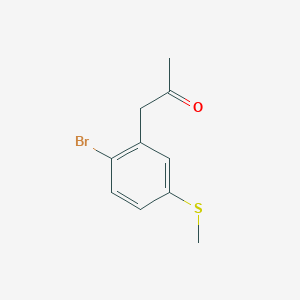



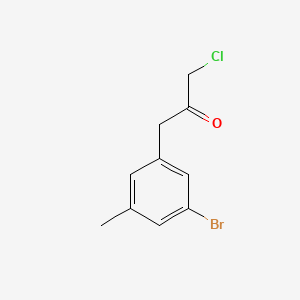
![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)
